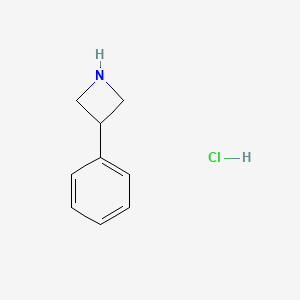

3-Phenylazetidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-phenylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c1-2-4-8(5-3-1)9-6-10-7-9;/h1-5,9-10H,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGXRQBQWHYNMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672159 | |

| Record name | 3-Phenylazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7606-30-6 | |

| Record name | 3-Phenylazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 3-Phenylazetidine Scaffold

An In-Depth Technical Guide to 3-Phenylazetidine Hydrochloride

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound (CAS: 7606-30-6). We will delve into its fundamental properties, synthesis, analytical characterization, and critical applications, providing field-proven insights and detailed protocols to empower your research and development endeavors.

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile compared to more common heterocycles like piperidine or pyrrolidine.[3] This conformational rigidity can enhance binding affinity and selectivity for biological targets, while often improving key drug-like properties such as metabolic stability and aqueous solubility.[3]

This compound incorporates this valuable azetidine motif with a phenyl substitution, providing a rigid framework with well-defined exit vectors for further chemical modification.[3] As a hydrochloride salt, the compound exhibits enhanced water solubility and stability, making it a versatile and readily applicable building block in the synthesis of novel therapeutics.[4] This guide aims to provide a detailed technical overview of its synthesis, characterization, and strategic application in drug discovery.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and chemical properties is foundational for its effective use in synthesis and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7606-30-6 | [5][6][7][8] |

| Molecular Formula | C₉H₁₂ClN | [4][6][7][8] |

| Molecular Weight | 169.65 g/mol | [6][7] |

| Appearance | White to off-white powder or solid | [8] |

| Solubility | Soluble in water | [4] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [8][9] |

| SMILES | c1ccc(cc1)C1CNC1.Cl | [4] |

| InChI | InChI=1/C9H11N.ClH/c1-2-4-8(5-3-1)9-6-10-7-9;/h1-5,9-10H,6-7H2;1H | [4] |

Table 2: Predicted Spectroscopic Data

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ 9.5-10.5 (br s, 2H, NH₂⁺), 7.3-7.5 (m, 5H, Ar-H), 4.4-4.6 (m, 1H, Ar-CH), 4.1-4.3 (m, 2H, CH₂), 3.9-4.1 (m, 2H, CH₂) |

| ¹³C NMR (DMSO-d₆) | δ 138-140 (Ar-C), 129-130 (Ar-CH), 128-129 (Ar-CH), 127-128 (Ar-CH), 55-57 (CH₂), 38-40 (Ar-CH) |

| Mass Spec (ESI+) | [M+H]⁺ = 134.10 (as free base) |

Note: NMR data is predicted based on the analysis of structurally similar compounds. Actual experimental values may vary.

Synthesis and Purification: A Validated Approach

The synthesis of 3-phenylazetidine typically involves the formation of the strained four-membered ring, often requiring the use of protecting groups to direct the cyclization. The hydrochloride salt is then formed in the final step.

Synthetic Rationale

A common strategy involves the deprotection of a stable, N-protected precursor. N-benzhydryl is a frequently used protecting group for azetidines due to its stability and subsequent removal via hydrogenolysis. The synthesis begins with the reaction of a suitable propane derivative with a protected amine, followed by cyclization and deprotection. The final salt formation with hydrochloric acid provides the stable, water-soluble product.[10]

Caption: General synthetic workflow for 3-Phenylazetidine HCl.

Experimental Protocol: Synthesis via Hydrogenolysis

This protocol describes the deprotection of 1-Benzhydryl-3-phenylazetidine to yield the target compound.

Step 1: Hydrogenolytic Deprotection

-

To a solution of 1-benzhydryl-3-phenylazetidine (1.0 eq) in a protic solvent such as methanol, add a catalytic amount of palladium on charcoal (10% w/w).[10]

-

Add a stoichiometric equivalent of hydrochloric acid (e.g., as a solution in dioxane or isopropanol).[10]

-

Pressurize the reaction vessel with hydrogen gas (typically 50-60 psi).[10]

-

Stir the mixture at room temperature until hydrogen uptake ceases (typically 2-4 hours), indicating the completion of the reaction.

-

Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

Step 2: Isolation and Purification

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/diethyl ether) to obtain the purified product.[11]

-

Dry the resulting crystalline solid under vacuum to remove residual solvents.

Analytical Characterization Workflow

Ensuring the identity and purity of this compound is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for assessing purity and monitoring degradation.

Protocol: Reverse-Phase HPLC Analysis

-

System Preparation: Use a standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the compound in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.[12]

-

Injection Volume: 10 µL.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Caption: Integrated analytical workflow for quality control.

Applications in Drug Discovery

This compound is not merely an intermediate but a strategic building block for creating high-value therapeutic candidates.[4]

Scaffold for CNS-Active Agents

The rigid 3-phenylazetidine core is an excellent starting point for ligands targeting central nervous system (CNS) receptors and transporters.[3] Its structure is found in compounds designed to modulate monoamine transporters like the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[3][13] Dysregulation of these transporters is linked to various psychiatric and neurological disorders, making them key therapeutic targets.[3] The defined exit vectors of the scaffold allow for precise chemical modifications to fine-tune potency and selectivity.

Bioisosteric Replacement and Conformational Constraint

In drug design, replacing more flexible fragments (like a phenylethylamine) with the constrained azetidine ring can lock the molecule into a bioactive conformation, potentially increasing binding affinity and reducing off-target effects.[14] This strategy of conformational restriction has been successfully employed in the design of novel antitumor agents, where a 3-aryl-azetidine moiety was used to replace a more flexible group in analogues of TZT-1027.[14]

Caption: Role of 3-Phenylazetidine HCl in a drug discovery cascade.

Safety, Handling, and Stability

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

Stability Profile

While the hydrochloride salt enhances stability, the azetidine ring's inherent strain makes it susceptible to degradation under harsh conditions.[12] Forced degradation studies are recommended to understand its chemical liabilities.

Protocol: Forced Degradation Study (ICH Guidelines)

-

Stock Solution: Prepare a 1 mg/mL stock solution in 50:50 acetonitrile/water.[12]

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C.

-

Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.[12]

-

Thermal Stress: Expose the solid compound to 80 °C.

-

Photolytic Stress: Expose the compound to light conditions as specified by ICH Q1B.

-

Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw samples, neutralize if necessary, and analyze by the validated HPLC method to quantify degradation.[12]

Safety and Handling Precautions

Based on available safety data, this compound and related compounds should be handled with care.

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement | Source(s) |

| Hazard | H302: Harmful if swallowed. | [15] |

| H311: Toxic in contact with skin. | [15] | |

| H315: Causes skin irritation. | [15][16] | |

| H319: Causes serious eye irritation. | [15][16] | |

| H331: Toxic if inhaled. | [15] | |

| H335: May cause respiratory irritation. | [15] | |

| Precautionary | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [15] |

| P271: Use only outdoors or in a well-ventilated area. | [15] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [8][15] | |

| P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [15] | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [15] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15] |

Handling Recommendations:

-

Always handle in a well-ventilated area or a chemical fume hood.[9][15]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8][9][15]

-

Minimize dust generation and accumulation.[9]

Conclusion

This compound is a high-value chemical entity with significant potential in pharmaceutical research and development. Its unique structural and physicochemical properties make it an attractive scaffold for the design of novel therapeutics, particularly for CNS disorders. By understanding its synthesis, characterization, and handling requirements as detailed in this guide, researchers can effectively leverage this powerful building block to accelerate their drug discovery programs.

References

- 1. 3-Phenylazetidin-3-ol Hydrochloride [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. CAS 7606-30-6: this compound (1:1) [cymitquimica.com]

- 5. This compound | 7606-30-6 [chemicalbook.com]

- 6. 7606-30-6 | MFCD08703190 | this compound [aaronchem.com]

- 7. 7606-30-6 | CAS DataBase [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. aksci.com [aksci.com]

- 10. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 11. DSpace [cora.ucc.ie]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]

- 15. pfaltzandbauer.com [pfaltzandbauer.com]

- 16. tcichemicals.com [tcichemicals.com]

Introduction: The Strategic Importance of the Azetidine Scaffold

An In-Depth Technical Guide to the Molecular Structure of 3-Phenylazetidine Hydrochloride

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. Among the privileged scaffolds, the azetidine ring—a four-membered saturated heterocycle containing a nitrogen atom—has garnered significant attention.[1][2] Its inherent ring strain and constrained conformation provide a unique three-dimensional geometry that can enhance binding affinity and selectivity for biological targets.[3] this compound (CAS: 7606-30-6) is a quintessential example of this molecular class, serving as a critical building block in the synthesis of a wide array of pharmacologically active agents.[4][5]

This guide provides an in-depth analysis of the molecular structure of this compound. Moving beyond a simple recitation of facts, we will explore the conformational intricacies, the influence of its substituent, and the nature of its salt form. We will further detail the gold-standard analytical methodologies required for its definitive structural elucidation, explaining the causality behind each experimental choice to provide a self-validating framework for researchers.

I. Core Molecular Structure: A Triad of Influence

The structure of this compound is best understood as an interplay of three key features: the strained azetidine ring, the sterically demanding phenyl substituent, and the charge-inducing hydrochloride salt form.

A. The Azetidine Ring: A Puckered Conformation

The foundational characteristic of the azetidine ring is its significant ring strain, a combination of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions of adjacent C-H bonds).[1] To alleviate this, the ring is not planar. Instead, it adopts a puckered conformation, a critical feature influencing its chemical reactivity and biological interactions.[6] This puckering can be described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes, which for an unsubstituted azetidine is approximately 37°.[6] This deviation from planarity is a key determinant of the molecule's three-dimensional shape.

B. The Phenyl Substituent: Directing Conformation

The placement of a phenyl group at the C3 position profoundly influences the ring's preferred conformation. Due to its steric bulk, the phenyl group is expected to predominantly occupy a pseudo-equatorial position.[6] This orientation minimizes steric hindrance with the hydrogen atoms on the C2 and C4 positions of the azetidine ring, representing the most energetically favorable state. The alternative pseudo-axial position would introduce significant steric clash, making it a less populated conformation in solution.

C. The Hydrochloride Salt: Enhancing Utility

3-Phenylazetidine is a secondary amine and thus possesses a basic nitrogen atom. The hydrochloride salt is formed through a straightforward acid-base reaction with hydrochloric acid (HCl).[7][8] The lone pair of electrons on the azetidine nitrogen accepts a proton (H⁺) from HCl, forming a positively charged azetidinium cation.[8] The chloride ion (Cl⁻) remains as the counter-ion, resulting in an ionic compound, [(C₉H₁₁N)H]⁺Cl⁻.

This transformation is not merely a formality; it is crucial for its application in drug development. The salt form imparts several advantageous properties:

-

Enhanced Water Solubility: The ionic nature of the hydrochloride salt dramatically increases its solubility in aqueous media compared to the free base, which is critical for bioavailability and formulation.[9]

-

Increased Stability: Salts are typically crystalline solids with higher melting points and greater stability than their free base counterparts, making them easier to handle and store.[8]

-

Chirality: The presence of a substituent at the C3 position renders the molecule chiral.[4] This means this compound exists as a pair of enantiomers. This is of paramount importance in drug development, as different enantiomers can have vastly different biological activities and metabolic fates.

The logical relationship between the free base and its salt is fundamental to its practical use.

Caption: Formation of the hydrochloride salt from the free base.

II. Definitive Structural Elucidation: An Experimental Framework

Asserting a molecular structure requires rigorous experimental validation. The following protocols outline the primary analytical techniques used to characterize this compound, forming a self-validating system for its identification and conformational analysis.

Caption: Experimental workflow for structural validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for determining the precise connectivity and stereochemistry of a molecule in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can assemble a complete picture of the carbon-hydrogen framework.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is water-soluble).

-

¹H NMR Acquisition: Record the proton NMR spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Record the carbon-13 NMR spectrum, often using a proton-decoupled pulse sequence.

-

2D NMR (Optional but Recommended): Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish H-H couplings and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded C-H pairs for unambiguous assignment.

Data Interpretation & Expected Results:

The spectra will provide a unique fingerprint of the molecule. The expected chemical shifts are summarized below.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale |

| Phenyl (Ar-H) | ~7.2 - 7.5 (multiplet) | ~125 - 145 | Typical aromatic region. Multiple signals due to different positions on the ring. |

| Azetidine C3-H | ~4.0 - 4.5 (multiplet) | ~35 - 45 | Methine proton adjacent to the phenyl group and nitrogen. |

| Azetidine C2/C4-H | ~3.5 - 4.0 (multiplets) | ~50 - 60 | Methylene protons adjacent to the protonated nitrogen are deshielded. Puckering can make them diastereotopic, leading to complex splitting. |

| Azetidine N-H₂⁺ | Variable, broad | N/A | Protons on the positively charged nitrogen; chemical shift is dependent on solvent and concentration. |

B. Single-Crystal X-ray Diffraction

Causality: While NMR provides an averaged structure in solution, X-ray crystallography gives the precise, unambiguous three-dimensional structure of the molecule in the solid state.[6] It is the definitive method for determining bond lengths, bond angles, and the exact puckering of the azetidine ring.

Experimental Protocol:

-

Crystallization: Grow a single crystal of this compound suitable for diffraction. This is often the most challenging step and typically involves slow evaporation of a saturated solution in a solvent system like ethanol or an ethanol/ether mixture.

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) and rotated while being irradiated with a monochromatic X-ray beam.

-

Structure Solution and Refinement: The diffraction pattern is collected and processed. The phases of the diffracted X-rays are determined (structure solution) to generate an electron density map. Atomic positions are fitted to this map and refined to yield the final crystal structure.[6]

Expected Insights: The resulting crystallographic data would provide definitive proof of the puckered azetidine ring, the pseudo-equatorial orientation of the phenyl group, and the ionic interaction with the chloride anion.

C. Mass Spectrometry (MS)

Causality: Mass spectrometry is used to confirm the molecular weight and, with high-resolution instruments, the elemental formula of the compound.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or water).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate soft ionization technique, such as Electrospray Ionization (ESI), which is ideal for pre-charged ionic compounds.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Expected Data: The ESI mass spectrum, run in positive ion mode, will show a prominent peak corresponding to the azetidinium cation [C₉H₁₁N + H]⁺.

-

Expected m/z (Monoisotopic): 134.0964

-

High-Resolution MS (HRMS): Would confirm this mass to within a few parts per million, validating the elemental formula C₉H₁₂N⁺.[10]

III. Conclusion

The molecular structure of this compound is a carefully balanced assembly of a strained, puckered heterocyclic ring, a sterically influential phenyl group, and a charge-conferring hydrochloride salt. The phenyl group dictates a pseudo-equatorial conformation, while the hydrochloride form ensures the aqueous solubility and stability essential for its role as a pharmaceutical building block. A combined analytical approach utilizing NMR spectroscopy, X-ray crystallography, and mass spectrometry provides a comprehensive and validated understanding of this important molecular structure, empowering researchers to confidently employ it in the rational design of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. CAS 7606-30-6: this compound (1:1) [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. oxfordreference.com [oxfordreference.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. PubChemLite - this compound (C9H11N) [pubchemlite.lcsb.uni.lu]

Solubility Profile of 3-Phenylazetidine Hydrochloride in Organic Solvents

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Phenylazetidine hydrochloride, a key building block in medicinal chemistry and organic synthesis.[1][2] Moving beyond simple data points, this document elucidates the fundamental physicochemical principles governing its solubility in various classes of organic solvents. We present a predictive solubility framework, a detailed experimental protocol for quantitative determination via the equilibrium shake-flask method, and discuss the practical implications for researchers in process chemistry, purification, and formulation development.

Introduction: The Significance of Solubility

This compound is a four-membered heterocyclic compound featuring a phenyl substituent and is supplied as a hydrochloride salt.[1] This salt form generally enhances water solubility and stability compared to the free base, making it a versatile reagent in pharmaceutical research.[1][3]

Understanding the solubility of this compound is not a trivial academic exercise; it is a critical parameter that dictates its utility:

-

Reaction Chemistry: The choice of solvent determines reaction kinetics, pathway, and yield by ensuring reactants are in the same phase.

-

Purification: Solubility differences are exploited in crystallization, precipitation, and chromatography to isolate the target compound from impurities.

-

Formulation: For drug development professionals, solubility is a cornerstone of the Biopharmaceutics Classification System (BCS), directly influencing a drug candidate's bioavailability.[4]

This guide provides the theoretical grounding and practical methodologies required to make informed decisions regarding solvent selection for this compound.

Theoretical Principles of Solubility for an Amine Salt

The solubility of an ionic compound like this compound is governed by a thermodynamic balance between the energy required to break apart the crystal lattice (lattice energy) and the energy released when the individual ions are solvated by the solvent (solvation energy).[5] For dissolution to be favorable, the solvation energy must overcome the lattice energy.

Several interdependent factors related to both the solute and the solvent dictate this process.[6]

Solute Characteristics: A Dichotomous Nature

This compound possesses two key structural features that influence its interactions:

-

Ionic Head: The azetidinium cation (R₃NH⁺) and the chloride anion (Cl⁻) create a highly polar, charged region. This part of the molecule seeks strong electrostatic interactions, such as ion-dipole forces and hydrogen bonds.[3][7]

-

Nonpolar Tail: The phenyl group is lipophilic (hydrophobic) and prefers to interact with nonpolar environments through weaker van der Waals forces.

The overall solubility in a given solvent depends on the solvent's ability to effectively solvate both of these disparate regions.

Solvent Characteristics: The "Like Dissolves Like" Paradigm

The adage "like dissolves like" serves as an excellent starting point for predicting solubility.[8] Solvents can be categorized based on their polarity and their ability to participate in hydrogen bonding, which determines their affinity for the ionic and nonpolar parts of the solute.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by a strong dipole moment and contain hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen). They are exceptionally effective at dissolving amine salts because they can solvate both the cation and the anion through hydrogen bonding and strong ion-dipole interactions.[5][8]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. They can effectively solvate the azetidinium cation via dipole-ion interactions but are less effective at solvating the chloride anion, which is best stabilized by hydrogen bond donors. Solubility is often moderate to high, but potentially lower than in protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and cannot form strong interactions with the charged ions of the salt.[5] The energy gained from solvating the phenyl group is insufficient to overcome the powerful lattice energy of the salt, resulting in very low solubility.[9]

Predictive Solubility Profile

While precise quantitative data requires experimental determination, a qualitative solubility profile can be predicted based on the principles outlined above. This serves as a valuable guide for initial solvent screening.

| Solvent Class | Example Solvents | Predicted Solubility | Primary Interaction Mechanism |

| Polar Protic | Water, Methanol, Ethanol | High / Freely Soluble | Strong H-bonding and ion-dipole solvation of both cation and anion. |

| Polar Aprotic | DMSO, DMF | Moderate / Soluble | Strong ion-dipole interactions, particularly with the cation. |

| Polar Aprotic | Acetonitrile, Acetone | Low to Moderate | Weaker dipole moment compared to DMSO/DMF, leading to less effective solvation. |

| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | Weak polarity; can offer some interaction but insufficient to fully dissolve the salt. |

| Ethers | Tetrahydrofuran (THF) | Very Low / Insoluble | Low polarity and inability to effectively solvate ions dominate. |

| Nonpolar | Toluene, Hexane | Insoluble | Lacks the polarity to overcome the crystal lattice energy of the ionic salt. |

Experimental Protocol: Thermodynamic Solubility Determination

To obtain accurate, quantitative data, a rigorous experimental protocol is necessary. The "shake-flask" method is the gold standard for determining thermodynamic or equilibrium solubility.[10][11] It measures the concentration of a saturated solution that is in equilibrium with the solid drug.[4][12]

Workflow for Equilibrium Solubility Determination

Below is a diagram outlining the key steps in the shake-flask method.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Detailed Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid remains visible at the end of the experiment.

-

Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

-

Securely cap the vial to prevent solvent loss during incubation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or tumbling rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the slurry for a sufficient time to ensure equilibrium is reached. A period of 48 hours is typically adequate, but should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[12]

-

-

Sample Separation:

-

Once equilibrium is reached, remove the vial from the shaker and allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm pore size) into a clean analysis vial. This step is critical to remove any microscopic solid particles.

-

-

Quantification:

-

Prepare a standard calibration curve of this compound in the same solvent.

-

Analyze the filtered sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4]

-

Calculate the concentration of the saturated solution from the calibration curve. This value represents the thermodynamic solubility.

-

Practical Implications and Conclusion

The solubility profile of this compound directly informs its practical handling and application.

-

For Synthetic Chemists: Polar protic solvents like methanol or ethanol are excellent choices for reactions requiring high substrate concentration. For purification by anti-solvent crystallization, a nonpolar solvent like hexane or toluene would be an effective choice to precipitate the product from a more soluble medium.

-

For Drug Development Professionals: The high solubility in polar solvents suggests that aqueous-based formulations are feasible. The data generated from the described protocol is essential for biopharmaceutical classification and for developing robust and reproducible formulations.[4][10]

References

- 1. CAS 7606-30-6: this compound (1:1) [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. quora.com [quora.com]

- 6. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

- 7. quora.com [quora.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

3-Phenylazetidine hydrochloride stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 3-Phenylazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable building block in medicinal chemistry and drug development, prized for its rigid, three-dimensional structure. However, the inherent ring strain of the four-membered azetidine core presents unique stability challenges. This in-depth technical guide provides a comprehensive overview of the chemical stability of this compound, detailing its principal degradation pathways and offering evidence-based best practices for its storage and handling. We will explore the mechanistic underpinnings of its stability profile, with a focus on hydrolytic, thermal, and photolytic degradation. Furthermore, this guide furnishes detailed protocols for conducting forced degradation studies and developing a stability-indicating analytical method, empowering researchers to ensure the integrity of their samples and the reliability of their experimental outcomes.

Introduction: The Double-Edged Sword of Ring Strain

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern drug discovery. Its conformational rigidity and ability to project substituents into distinct vectors of chemical space make it an attractive alternative to more flexible linkers or larger ring systems. The presence of a phenyl group at the 3-position, as in 3-Phenylazetidine, further enhances its utility by providing a key interaction motif for biological targets.

However, the bond angles within the azetidine ring deviate significantly from the ideal tetrahedral angle of 109.5°, resulting in approximately 25.4 kcal/mol of ring strain.[1] This stored energy, while contributing to the molecule's unique conformation, also renders it susceptible to specific degradation pathways, primarily through ring-opening reactions.[2][3] This guide will dissect the factors that govern the stability of this compound, providing the foundational knowledge required for its effective use in a research and development setting.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, particularly under acidic conditions, as well as its potential for thermal and photolytic degradation.

Hydrolytic Stability: The Pivotal Role of pH

The most significant stability concern for this compound is its degradation in aqueous environments, a process that is highly dependent on pH.[2]

2.1.1. Acid-Catalyzed Ring Opening

The hydrochloride salt of 3-phenylazetidine implies that the azetidine nitrogen is protonated. In acidic solutions, an equilibrium exists between the protonated and unprotonated forms. The protonated azetidinium ion is significantly more electrophilic and, therefore, more susceptible to nucleophilic attack, which can lead to the opening of the strained four-membered ring.[4]

The rate of this degradation is critically dependent on the pKa of the azetidine nitrogen.[2] A lower pKa signifies a less basic nitrogen, which is less likely to be protonated at a given acidic pH, thereby enhancing the compound's stability.[2] The phenyl group, being weakly electron-withdrawing, is expected to have a modest influence on the basicity of the azetidine nitrogen.

The proposed mechanism for acid-catalyzed ring-opening involves the protonation of the azetidine nitrogen, followed by nucleophilic attack by water or another nucleophile present in the medium, leading to a γ-amino alcohol derivative.

References

The Azetidine Vantage: A Technical Guide to Unlocking Novel Biological Targets of 3-Phenylazetidine Derivatives

Abstract

The 3-phenylazetidine scaffold represents a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional geometry that can impart favorable pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical exploration of the known and potential biological targets of 3-phenylazetidine derivatives. We will delve into the established interactions with monoamine and GABA transporters, and further explore methodologies for identifying novel targets. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols to accelerate discovery in this promising chemical space.

Introduction: The Strategic Value of the 3-Phenylazetidine Core

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in drug discovery. Its inherent ring strain and non-planar conformation provide a rigid framework with well-defined vectors for substituent placement, enabling precise tuning of interactions with biological targets. When coupled with a phenyl group at the 3-position, the resulting 3-phenylazetidine core offers an attractive starting point for the design of novel therapeutics, particularly for central nervous system (CNS) disorders. This guide will illuminate the key biological targets that have been successfully modulated by this versatile chemical entity.

Established Biological Targets of 3-Phenylazetidine Derivatives

Research has predominantly focused on the interaction of 3-phenylazetidine derivatives with neurotransmitter transporters, crucial regulators of synaptic signaling.

Monoamine Transporters: Modulators of Dopamine, Serotonin, and Norepinephrine Signaling

Monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[1] Dysregulation of these transporters is implicated in a host of neurological and psychiatric conditions, making them prime therapeutic targets.[2] 3-Phenylazetidine derivatives have demonstrated significant potential as potent and selective inhibitors of these transporters.[3]

3-Aryl-3-arylmethoxyazetidines, a prominent class of these derivatives, have been shown to exhibit high affinity for MATs. The substitution patterns on both the 3-phenyl ring and the 3-arylmethoxy moiety are critical for modulating binding affinity and selectivity. For instance, certain dichloro and tetrachloro substituted congeners display low nanomolar affinity for SERT.[3] The azetidine scaffold is thought to mimic the core structures of natural substrates, allowing for competitive inhibition of neurotransmitter reuptake.

The following table summarizes the inhibitory activities of representative 3-phenylazetidine derivatives against DAT, SERT, and NET.

| Compound ID | R1 (3-phenyl substituent) | R2 (3-arylmethoxy substituent) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |

| 7c | H | 3,4-dichlorophenyl | >10,000 | 1.0 | 1,200 |

| 7g | 3,4-dichlorophenyl | H | 620 | 23 | 3,400 |

| 7i | 3,4-dichlorophenyl | 3,4-dichlorophenyl | 1,100 | 1.3 | 1,300 |

Data synthesized from Thaxton et al. (2013).[3]

Inhibition of DAT by 3-phenylazetidine derivatives leads to an accumulation of dopamine in the synaptic cleft, enhancing dopaminergic signaling. This has profound effects on downstream pathways, including those mediated by D1-like and D2-like dopamine receptors, which can influence gene expression, neuronal excitability, and behavior.[4][5]

GABA Transporters: Influencing Inhibitory Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. GABA transporters (GATs) are responsible for its reuptake, thereby controlling the duration and spread of inhibitory signals.[6][7] Certain 3-phenylazetidine derivatives have been identified as inhibitors of GAT-1 and GAT-3.[8]

Azetidine derivatives designed as conformationally constrained GABA analogs have shown inhibitory activity at GATs. For instance, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives exhibit moderate affinity for GAT-1 and GAT-3. The nature of the substituents on the azetidine ring is crucial for potency and selectivity.[8]

The following table presents the IC50 values for representative azetidine derivatives against GAT-1 and GAT-3.

| Compound ID | Target | IC50 (µM) |

| Azetidin-2-ylacetic acid derivative 1 | GAT-1 | 2.83 ± 0.67 |

| Azetidin-2-ylacetic acid derivative 2 | GAT-1 | 2.01 ± 0.77 |

| 12d | GAT-3 | 15.3 ± 4.5 |

| 18b | GAT-1 | 26.6 ± 3.3 |

| 18e | GAT-3 | 31.0 ± 4.7 |

Data synthesized from Ebneth et al. (2010).[8][9]

Inhibition of GATs by 3-phenylazetidine derivatives increases the extracellular concentration of GABA, leading to enhanced activation of GABA receptors (GABA-A and GABA-B). This potentiation of inhibitory signaling can have therapeutic benefits in conditions characterized by neuronal hyperexcitability, such as epilepsy.[10]

Methodologies for Novel Target Identification

While MATs and GATs are established targets, the 3-phenylazetidine scaffold likely interacts with a broader range of proteins. Identifying these novel targets is crucial for understanding the full pharmacological profile of these compounds and for discovering new therapeutic applications.

Target Deconvolution Workflow

A systematic approach is required to identify the direct molecular targets of a bioactive 3-phenylazetidine derivative. The following workflow outlines a robust strategy for target deconvolution.

Experimental Protocols

This protocol describes a method to assess the functional inhibition of DAT, SERT, and NET by 3-phenylazetidine derivatives using radiolabeled substrates.[11]

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET

-

Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418)

-

Krebs-Henseleit Buffer (KHB)

-

Radiolabeled substrates: [³H]dopamine, [³H]serotonin, [³H]norepinephrine

-

Test compounds (3-phenylazetidine derivatives)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to 70-90% confluency.

-

Compound Preparation: Prepare serial dilutions of the test compounds in KHB.

-

Assay Initiation:

-

Wash the cells once with room temperature KHB.

-

Add 50 µL of KHB containing the desired concentration of the test compound to each well.

-

Incubate for 10 minutes at room temperature.

-

Add 50 µL of KHB containing the radiolabeled substrate (e.g., 20 nM [³H]dopamine for DAT).

-

-

Incubation: Incubate for a specific duration at room temperature (e.g., 1 minute for DAT and SERT, 3 minutes for NET).

-

Assay Termination:

-

Rapidly aspirate the assay buffer.

-

Wash the cells twice with ice-cold KHB.

-

-

Lysis and Quantification:

-

Add 100 µL of 1% SDS to each well to lyse the cells.

-

Transfer the lysate to scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the IC50 values by plotting the percentage of inhibition versus the log concentration of the test compound.

This protocol outlines a general procedure for identifying protein targets of a 3-phenylazetidine derivative using an affinity-based approach.[12][13]

Materials:

-

Biotinylated 3-phenylazetidine derivative (affinity probe)

-

Streptavidin-coated magnetic beads

-

Cell line of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., high concentration of free biotin or a denaturing buffer)

-

SDS-PAGE gels and reagents

-

Mass spectrometer (e.g., Orbitrap)

Procedure:

-

Affinity Probe Immobilization:

-

Incubate the streptavidin-coated magnetic beads with the biotinylated 3-phenylazetidine derivative to allow for binding.

-

Wash the beads to remove any unbound probe.

-

-

Cell Lysis:

-

Harvest and lyse the cells to obtain a total protein lysate.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the cell lysate with the probe-immobilized beads to allow for the binding of target proteins.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution: Elute the bound proteins from the beads using the elution buffer.

-

Protein Separation and Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest and perform in-gel digestion (e.g., with trypsin).

-

Analyze the resulting peptides by LC-MS/MS.

-

-

Data Analysis: Identify the proteins from the mass spectrometry data using a protein database search engine.

CETSA is a powerful method to confirm the direct binding of a compound to its target in a cellular context.[14][15]

Materials:

-

Cell line expressing the putative target protein

-

Test compound (3-phenylazetidine derivative)

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Lysis buffer

-

Thermal cycler

-

Western blotting reagents and antibodies specific to the target protein

Procedure:

-

Cell Treatment: Treat the cells with the test compound or vehicle control for a specified time.

-

Heat Challenge:

-

Harvest and resuspend the cells in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

-

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Quantification:

-

Collect the supernatant containing the soluble protein fraction.

-

Quantify the amount of the target protein in the soluble fraction by Western blotting.

-

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The 3-phenylazetidine scaffold has proven to be a rich source of modulators for key biological targets, particularly monoamine and GABA transporters. The inherent structural features of this motif provide a unique platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The methodologies outlined in this guide offer a comprehensive framework for both validating known interactions and discovering novel biological targets of 3-phenylazetidine derivatives. Future research in this area should focus on expanding the diversity of 3-phenylazetidine libraries and employing unbiased, proteome-wide target identification strategies to fully unlock the therapeutic potential of this remarkable chemical class.

References

- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Azetidine Scaffold as a Modulator of Monoamine Transporters: A Technical Guide to the Putative Mechanism of Action of 3-Phenylazetidine Hydrochloride

Abstract

This technical guide provides an in-depth exploration of the hypothesized mechanism of action of 3-Phenylazetidine hydrochloride within biological systems, tailored for researchers, scientists, and drug development professionals. While direct pharmacological data for this specific compound is limited in publicly accessible literature, a comprehensive analysis of its structural characteristics and a comparative evaluation of closely related analogs strongly suggest its role as a modulator of monoamine transporters. This document will delineate the scientific basis for this hypothesis, present quantitative data from structurally similar compounds, provide detailed experimental protocols for hypothesis validation, and visualize the proposed signaling pathways and workflows.

Introduction: The Azetidine Moiety in Neuropharmacology

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as a privileged scaffold in modern medicinal chemistry. The inherent ring strain of the azetidine core imparts unique conformational constraints and physicochemical properties that make it a valuable component in the design of novel therapeutics targeting the central nervous system (CNS).[1] Derivatives of the azetidine scaffold have been investigated for a wide array of pharmacological activities, with a particular focus on the modulation of monoamine transporters.[2]

The monoamine transporters—comprising the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are critical regulators of neurotransmission.[3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby controlling the magnitude and duration of synaptic signaling.[3] Consequently, they are key targets for the therapeutic intervention of numerous neurological and psychiatric disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[3]

This compound, with its core structure of a phenyl group appended to an azetidine ring, represents a foundational molecule within a class of compounds that have shown significant interaction with these transporters. This guide will synthesize the available evidence to propose a primary mechanism of action for this compound and provide the necessary framework for its experimental validation.

Core Hypothesis: this compound as a Monoamine Reuptake Inhibitor

Based on structure-activity relationship (SAR) studies of closely related analogs, the core hypothesis is that This compound functions as an inhibitor of monoamine transporters, with a likely preference for the serotonin transporter (SERT) . This hypothesis is predicated on the following key observations from the scientific literature:

-

The 3-Arylazetidine Scaffold: Research on a series of 3-aryl-3-arylmethoxyazetidines, which share the 3-phenylazetidine core, has demonstrated high-affinity binding to SERT.[1][4]

-

Modulation of Selectivity: Substitutions on the phenyl ring of these analogs have been shown to tune the binding affinity and selectivity between DAT and SERT.[1][4] This indicates that the unsubstituted phenyl ring of this compound likely confers a basal level of interaction with these transporters.

-

Structural Analogy to Known Ligands: The overall topology of 3-phenylazetidine shares features with other known monoamine transporter ligands, suggesting it can occupy the same binding pockets.

The inhibition of monoamine reuptake by this compound would lead to an increased concentration of neurotransmitters (serotonin, and potentially dopamine and norepinephrine) in the synaptic cleft, thereby enhancing downstream signaling.

Proposed Signaling Pathway

The proposed mechanism involves the direct binding of this compound to one or more monoamine transporters located on the presynaptic neuron. This binding event competitively inhibits the reuptake of the respective neurotransmitter from the synaptic cleft. The resulting elevation of synaptic neurotransmitter levels leads to increased activation of postsynaptic receptors.

Caption: Proposed mechanism of this compound at the synapse.

Structure-Activity Relationship (SAR) Insights from Analogs

Table 1: Monoamine Transporter Binding Affinities of 3-Aryl-3-arylmethoxyazetidine Derivatives [1][4]

| Compound ID | 3-Aryl Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) |

| 7a | Phenyl | >10,000 | 10.0 |

| 7c | 3,4-Dichlorophenyl | 1,000 | 1.0 |

| 7g | 3,4-Dichlorophenyl | 1,200 | 25.0 |

| 7i | 2,3,4,5-Tetrachlorophenyl | >10,000 | 1.3 |

Note: Lower Kᵢ values indicate higher binding affinity.

From this data, several key SAR trends can be extrapolated:

-

High Affinity for SERT: The 3-aryl-3-arylmethoxyazetidine scaffold consistently demonstrates high affinity for SERT, with several derivatives exhibiting nanomolar potency.[1][4]

-

Impact of Aryl Substitution: The substitution pattern on the 3-aryl ring significantly influences binding affinity. For example, the addition of chlorine atoms, as seen in compounds 7c and 7i, enhances SERT affinity.[1][4]

-

Tunable Selectivity: The substitutions on the aryl rings can be used to modulate the selectivity between DAT and SERT. While most compounds in the study were highly SERT-selective, some analogs showed moderate affinity for both transporters, suggesting that dual inhibition is achievable within this scaffold.[1][4]

These findings support the hypothesis that the parent compound, this compound, likely possesses a notable affinity for SERT.

Experimental Protocols for Hypothesis Validation

To validate the hypothesis that this compound acts as a monoamine reuptake inhibitor, a series of well-established in vitro assays are required. The following protocols provide a self-validating system to determine the binding affinity and functional activity of the compound at DAT, SERT, and NET.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand known to bind to that transporter.

Objective: To determine the in vitro binding affinities (Kᵢ values) of this compound for the dopamine, serotonin, and norepinephrine transporters.

Materials:

-

Rat brain tissue (striatum for DAT, cortex for SERT and NET) or cell lines stably expressing the human transporters.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

-

Test compound: this compound.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl).

-

Non-specific binding inhibitors: Benztropine (for DAT), fluoxetine (for SERT), desipramine (for NET).

-

Glass fiber filters and a filtration apparatus.

-

Scintillation counter and scintillation fluid.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize the appropriate brain tissue or cell pellets in ice-cold incubation buffer.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes containing the transporters.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in fresh incubation buffer and determine the protein concentration.

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Add buffer, radioligand solution, and membrane preparation.

-

Non-specific Binding: Add non-specific binding inhibitor, radioligand solution, and membrane preparation.

-

Test Compound: Add serial dilutions of this compound, radioligand solution, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Caption: Experimental workflow for radioligand binding assays.

Neurotransmitter Uptake Assays

These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells or synaptosomes.

Objective: To determine the functional potency (IC₅₀ values) of this compound in inhibiting the uptake of dopamine, serotonin, and norepinephrine.

Materials:

-

Rat brain synaptosomes or cell lines expressing the human transporters.

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin (5-HT), [³H]norepinephrine.

-

Test compound: this compound.

-

Uptake buffer (e.g., Krebs-Henseleit buffer).

-

Selective uptake inhibitors for determining non-specific uptake.

Step-by-Step Methodology:

-

Synaptosome/Cell Preparation: Prepare fresh synaptosomes from the appropriate brain regions or culture cells expressing the transporters.

-

Pre-incubation: Pre-incubate the synaptosomes/cells with varying concentrations of this compound or buffer.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.

-

Incubation: Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C. Determine non-specific uptake by conducting the assay at 4°C or in the presence of a known selective uptake inhibitor.

-

Termination of Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer.

-

Detection and Data Analysis: Lyse the cells/synaptosomes and measure the radioactivity. Analyze the data similarly to the binding assays to determine the IC₅₀ value for uptake inhibition.

Conclusion

The available evidence from structurally related analogs strongly supports the hypothesis that this compound acts as a monoamine reuptake inhibitor, with a probable selectivity for the serotonin transporter. The azetidine scaffold provides a conformationally restrained framework that is amenable to high-affinity interactions with these critical CNS targets. The experimental protocols detailed in this guide provide a robust and validated pathway for definitively characterizing the pharmacological profile of this compound. Successful validation of this hypothesis would position this compound as a valuable research tool for probing the function of monoamine systems and as a potential starting point for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Discovery and Synthetic History of Azetidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has evolved from a synthetic curiosity into a cornerstone of modern medicinal chemistry. Its inherent ring strain imparts a unique combination of conformational rigidity, metabolic stability, and controlled reactivity, making it a privileged scaffold in drug design. [1][2][3]This guide provides a comprehensive exploration of the azetidine core, charting its historical discovery, the evolution of its synthetic methodologies, and its strategic application in the development of novel therapeutics. We will delve into the causality behind experimental choices in synthesis, present detailed protocols for key transformations, and illustrate the logical frameworks that guide the construction and functionalization of this valuable heterocyclic system.

The Genesis of a Strained Ring: Discovery and Early Challenges

The journey of azetidine chemistry began in the late 19th century. The first synthesis was reported in 1888 by German chemists Siegmund Gabriel and J. Weiner, who achieved the intramolecular cyclization of γ-bromopropylamine by treating it with a base. [4]This foundational discovery was significant, not only for isolating a new heterocyclic system but also for highlighting the primary challenge that would define azetidine chemistry for decades: overcoming the inherent ring strain.

The azetidine ring possesses a considerable strain energy of approximately 25.4 kcal/mol. [1][5]This value places it in a unique chemical space—significantly more strained and reactive than its five-membered pyrrolidine analogue (5.4 kcal/mol), yet more stable and easier to handle than the highly labile three-membered aziridine (27.7 kcal/mol). [1][5]This intermediate reactivity is precisely what makes it so valuable, but for early chemists, the thermodynamics of forming a constrained four-membered ring presented a substantial barrier, leading to low yields and a limited scope of synthetic methods. [3][4]

The Evolution of Synthetic Strategies: Building the Azetidine Core

The growing recognition of azetidine's potential spurred the development of more sophisticated and efficient synthetic routes. Methodologies can be broadly categorized, each with its own strategic advantages.

Foundational Strategy: Intramolecular Cyclization

The classical and most direct approach to the azetidine ring is through intramolecular nucleophilic substitution, forming a crucial C-N bond to close the ring. [4][6][7]This strategy typically involves a 1,3-difunctionalized propane backbone.

-

Mechanism: A primary or secondary amine attacks an electrophilic carbon at the γ-position, displacing a leaving group (e.g., halide, tosylate, mesylate). This pathway is governed by 4-exo-trig cyclization rules.

-

Key Precursors: The most common starting materials are γ-amino alcohols, γ-amino halides, or related substrates. [3][8]* Causality in Protocol Design: The choice of leaving group is critical. Halides are common, but tosylates and mesylates are often superior due to their enhanced leaving group ability, which facilitates the difficult ring-closing step. The reaction is typically promoted by a non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate the amine, increasing its nucleophilicity without competing in the substitution reaction.

Protocol Example: N,N'-Carbonyldiimidazole-Mediated Cyclization of a β-Amino Alcohol [9] This method provides an efficient way to convert the hydroxyl group of a 1,3-amino alcohol into a good leaving group in situ, avoiding harsh halogenating agents.

-

Activation: To a solution of the β-amino alcohol (1.0 equiv) in an appropriate solvent like acetonitrile, add N,N'-Carbonyldiimidazole (CDI) (1.1 equiv) at room temperature. Stir for 1-2 hours until the formation of the imidazolyl-1-carboxylate intermediate is complete (can be monitored by TLC).

-

Cyclization: Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.5 equiv) portion-wise at 0 °C.

-

Heating: Allow the reaction to warm to room temperature and then heat to reflux (e.g., 80 °C) for 12-24 hours until the cyclization is complete.

-

Work-up: Cool the reaction mixture, quench carefully with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

The following diagram illustrates the general workflow for intramolecular cyclization, highlighting the critical activation and ring-closing steps.

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

[2+2] Cycloaddition Reactions: A Modern Approach

Intermolecular [2+2] cycloadditions represent a powerful and atom-economical method for constructing four-membered rings. [10]The aza Paternò-Büchi reaction, a photocycloaddition between an alkene and an imine, is a direct route to the azetidine core but has historically been challenging. [11][12]

-

Challenges: Early methods often required high-energy UV light and were limited to specific types of imines, restricting their synthetic utility. [13]* Modern Breakthroughs: Recent advances have focused on visible-light-mediated photocatalysis. [10][14]Schindler and co-workers developed a method using an iridium photocatalyst to activate 2-isoxazoline-3-carboxylates via triplet energy transfer, allowing them to undergo [2+2] cycloaddition with a wide range of alkenes under mild conditions. [1][10]This approach overcomes many limitations of previous protocols and provides highly functionalized azetidines that can be readily deprotected. [10]

Data Summary: Comparison of Azetidine Synthetic Strategies

| Method | Key Precursors | Conditions | Advantages | Limitations |

| Intramolecular Cyclization | 1,3-amino alcohols, 1,3-dihalides | Base, often requires heating | Reliable, good for specific substitution patterns | Precursor synthesis can be multi-step; regioselectivity issues can arise. |

| [2+2] Photocycloaddition | Alkenes, Imines/Oximes | Photocatalyst, visible light | High atom economy, mild conditions, access to diverse functionality | Substrate scope can be catalyst/substrate dependent; stereocontrol can be challenging. [13] |

| Reduction of β-Lactams | Azetidin-2-ones (β-lactams) | Reducing agents (e.g., DIBAL-H) | Access to C-3 functionalized azetidines | Ring opening can be a competing side reaction. [15] |

| Ring Expansion/Contraction | Aziridines, Pyrrolidines | Various (e.g., sulfoxonium ylides) | Access to unique substitution patterns | Can require specific and highly reactive precursors. |

Other Key Methodologies

The synthetic toolbox for azetidines has expanded to include several other powerful strategies:

-

Reduction of β-Lactams (Azetidin-2-ones): The readily available β-lactam ring can be chemoselectively reduced to the corresponding azetidine using reagents like diisobutylaluminium hydride (DIBAL-H). [6][15]This is a crucial method for accessing C-3 functionalized azetidines, leveraging the rich chemistry developed for penicillin and other β-lactam antibiotics. [16]* Ring Contractions and Expansions: Less common but powerful are methods involving the ring contraction of five-membered heterocycles or the ring expansion of three-membered rings like aziridines. [6]For instance, 1-arenesulfonylaziridines can react with dimethylsulfoxonium methylide to furnish 1-arenesulfonylazetidines. [17]* Palladium-Catalyzed C-H Amination: Modern catalytic methods have enabled the direct formation of azetidines through intramolecular C(sp³)–H amination, representing a highly efficient and step-economical approach. [1]

The Azetidine Scaffold in Drug Discovery: A Privileged Motif

The unique properties of the azetidine ring make it a highly desirable component in drug design. [1]Its incorporation can lead to significant improvements in a molecule's pharmacological profile.

-

Metabolic Stability: The strained ring is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains or larger rings.

-

Conformational Constraint: The puckered, semi-rigid nature of the ring reduces the conformational flexibility of a molecule. [2]This can lock the molecule into a bioactive conformation, increasing its binding affinity for a target protein and improving selectivity.

-

Improved Physicochemical Properties: Azetidine can act as a "bioisostere" for other groups, improving properties like solubility and cell permeability. The nitrogen atom provides a key hydrogen bond acceptor site and a vector for introducing further substituents. [18]* Novel Chemical Space: The three-dimensional character of spirocyclic and substituted azetidines allows medicinal chemists to explore novel chemical space, moving away from flat, aromatic structures. The following diagram illustrates the key decision points for incorporating an azetidine ring in a drug design program.

Caption: Decision framework for incorporating azetidines in medicinal chemistry.

Examples of Azetidine-Containing Drugs:

-

Azelnidipine: A calcium channel blocker used as an antihypertensive agent. [1]* Cobimetinib: A MEK inhibitor used in the treatment of melanoma. [1]* Tofacitinib: A Janus kinase (JAK) inhibitor for treating rheumatoid arthritis.

Conclusion and Future Outlook

From its challenging beginnings, the synthesis of azetidine has become a mature and versatile field of organic chemistry. The development of modern catalytic and photochemical methods has made this strained ring system more accessible than ever, unlocking its vast potential. [3]For drug development professionals, the azetidine scaffold offers a powerful tool to overcome common challenges in medicinal chemistry, from metabolic instability to poor selectivity. Future research will likely focus on developing even more efficient and enantioselective catalytic methods, expanding the scope of C-H functionalization on the azetidine ring itself, and exploring its application in new therapeutic areas and as chiral ligands in asymmetric catalysis. [1][19][20]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of Azetidines [manu56.magtech.com.cn]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 12. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles • Christmann Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 10. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. communities.springernature.com [communities.springernature.com]

- 15. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 16. api.pageplace.de [api.pageplace.de]

- 17. Azetidine synthesis [organic-chemistry.org]

- 18. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. research.birmingham.ac.uk [research.birmingham.ac.uk]

Spectroscopic Characterization of 3-Phenylazetidine Hydrochloride: A Technical Guide for Researchers

Introduction

3-Phenylazetidine hydrochloride is a significant heterocyclic compound, serving as a valuable building block in medicinal chemistry and drug development.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in numerous biologically active molecules. The incorporation of a phenyl group at the 3-position introduces aromaticity and steric bulk, influencing the molecule's conformational properties and potential biological interactions. As with many amine-containing pharmaceuticals, it is often prepared and utilized as a hydrochloride salt to enhance its stability and aqueous solubility.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Expected Chemical Shifts: The proton NMR spectrum of this compound is anticipated to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the azetidine ring. Due to the protonation of the nitrogen atom, the adjacent protons on the azetidine ring are expected to be deshielded and shifted downfield compared to the free base.[2][3]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic protons (C₆H₅) | 7.2 - 7.5 | Multiplet (m) | 5H |

| Azetidine CH (C3-H) | 4.0 - 4.5 | Multiplet (m) | 1H |

| Azetidine CH₂ (C2/C4-H) | 3.5 - 4.0 | Multiplet (m) | 4H |

| Ammonium proton (N-H₂⁺) | 9.0 - 11.0 | Broad singlet (br s) | 2H |

Causality Behind Experimental Choices:

-